molecular formula C16H17ClN4O2 B2519514 N-(3-chloro-4-methylphenyl)-6-morpholinopyridazine-3-carboxamide CAS No. 1396882-02-2

N-(3-chloro-4-methylphenyl)-6-morpholinopyridazine-3-carboxamide

Cat. No.: B2519514
CAS No.: 1396882-02-2
M. Wt: 332.79
InChI Key: IHVVHLZBAPLWED-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-6-morpholinopyridazine-3-carboxamide is a complex organic compound featuring a pyridazine ring substituted with a morpholine group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-6-morpholinopyridazine-3-carboxamide typically involves multi-step organic reactions

    Pyridazine Core Formation: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Substitution Reactions:

    Morpholine Addition: The morpholine group is typically introduced through a nucleophilic substitution reaction using morpholine and a suitable leaving group on the pyridazine ring.

    Carboxamide Formation: The carboxamide group is formed by reacting the intermediate compound with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-6-morpholinopyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro-substituted phenyl ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amines or alcohols depending on the reduction conditions.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chloro-4-methylphenyl)-6-morpholinopyridazine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used to study enzyme interactions and receptor binding due to its potential bioactivity. It can serve as a lead compound in drug discovery programs targeting specific biological pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-6-morpholinopyridazine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide: Similar in structure but with a nitrobenzamido group instead of a morpholine group.

    N-(3-chloro-4-methylphenyl)-6-piperidinopyridazine-3-carboxamide: Similar but with a piperidine ring instead of a morpholine ring.

Uniqueness

N-(3-chloro-4-methylphenyl)-6-morpholinopyridazine-3-carboxamide is unique due to the presence of the morpholine ring, which can impart different chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in scientific and industrial applications.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-6-morpholin-4-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O2/c1-11-2-3-12(10-13(11)17)18-16(22)14-4-5-15(20-19-14)21-6-8-23-9-7-21/h2-5,10H,6-9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVVHLZBAPLWED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NN=C(C=C2)N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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